Cas no 886905-96-0 (ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate)

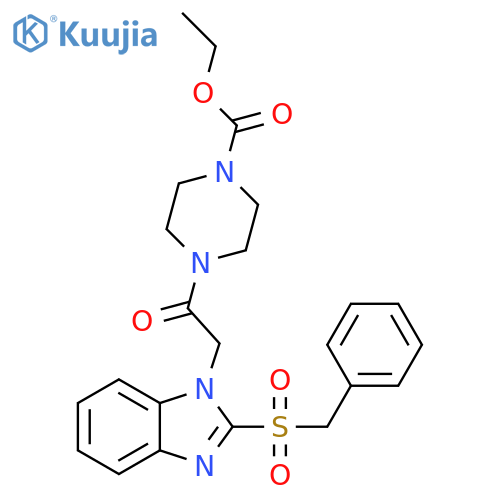

886905-96-0 structure

商品名:ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate

CAS番号:886905-96-0

MF:C23H26N4O5S

メガワット:470.541344165802

CID:5477827

ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Piperazinecarboxylic acid, 4-[2-[2-[(phenylmethyl)sulfonyl]-1H-benzimidazol-1-yl]acetyl]-, ethyl ester

- ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate

-

- インチ: 1S/C23H26N4O5S/c1-2-32-23(29)26-14-12-25(13-15-26)21(28)16-27-20-11-7-6-10-19(20)24-22(27)33(30,31)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3

- InChIKey: BCAIDBFPWBKJFC-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC)=O)CCN(C(CN2C(S(CC3=CC=CC=C3)(=O)=O)=NC3=CC=CC=C32)=O)CC1

ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2640-0481-5mg |

ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |

886905-96-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2640-0481-20mg |

ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |

886905-96-0 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2640-0481-25mg |

ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |

886905-96-0 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2640-0481-2mg |

ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |

886905-96-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| A2B Chem LLC | BA76730-1mg |

ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |

886905-96-0 | 1mg |

$245.00 | 2024-04-19 | ||

| A2B Chem LLC | BA76730-5mg |

ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |

886905-96-0 | 5mg |

$272.00 | 2024-04-19 | ||

| A2B Chem LLC | BA76730-10mg |

ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |

886905-96-0 | 10mg |

$291.00 | 2024-04-19 | ||

| Life Chemicals | F2640-0481-10μmol |

ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |

886905-96-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2640-0481-20μmol |

ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |

886905-96-0 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2640-0481-5μmol |

ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |

886905-96-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

886905-96-0 (ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate) 関連製品

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬